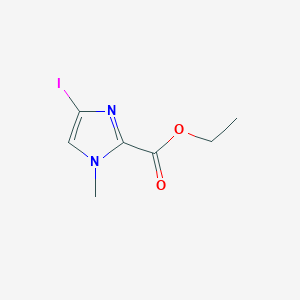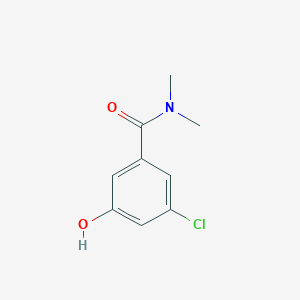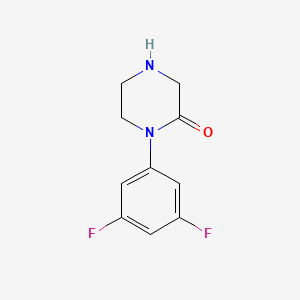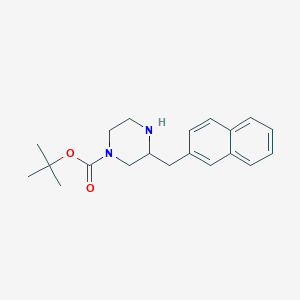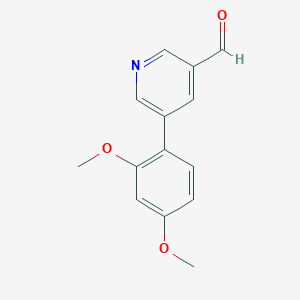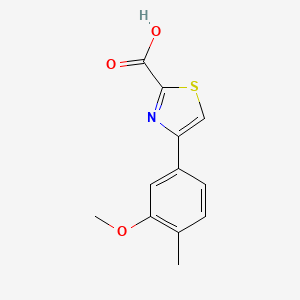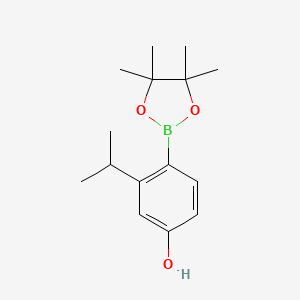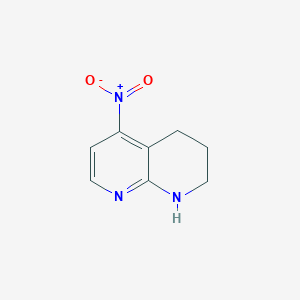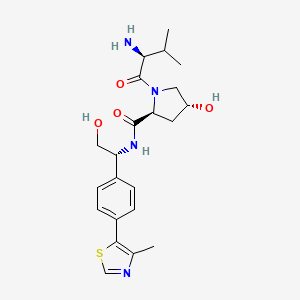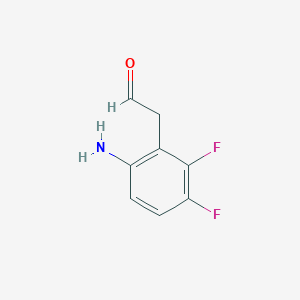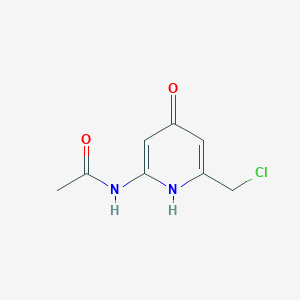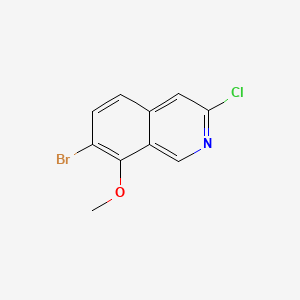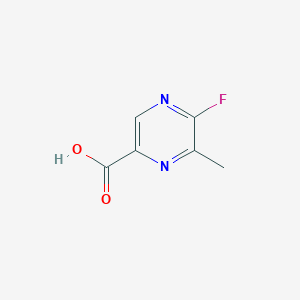![molecular formula C9H14N4O2 B14850258 2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine is a compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by an amino group at position 4 and an ethoxycarbonyl group at position 5 on the pyrimidine ring, along with an ethanamine side chain at position 2. Pyrimidine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-(ethoxycarbonyl)pyrimidine with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and real-time monitoring to optimize reaction conditions and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group at position 4 can
Propiedades
Fórmula molecular |
C9H14N4O2 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
ethyl 4-amino-2-(2-aminoethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-9(14)6-5-12-7(3-4-10)13-8(6)11/h5H,2-4,10H2,1H3,(H2,11,12,13) |
Clave InChI |
WLPJATCNVFRTDY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
